molecular formula C6H10N2O B103415 Diallylnitrosamine CAS No. 16338-97-9

Diallylnitrosamine

Cat. No. B103415
CAS RN: 16338-97-9
M. Wt: 126.16 g/mol
InChI Key: GRYFJBRXMFVEIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diallylnitrosamine is a compound that has been studied in the context of its carcinogenic properties . It is also known by other names such as N-Nitrosodiallylamine and Diallylamine .


Synthesis Analysis

The synthesis of Diallylnitrosamine and similar compounds involves the nitrosation of secondary amines . This process uses a complex known as [NO + ·Crown·H (NO 3) 2-], which acts as a source of nitrosonium ions (NO +) under mild and homogeneous conditions . The synthesis process requires careful handling due to the volatility and small molecular size of nitrosamines .


Molecular Structure Analysis

The molecular formula of Diallylnitrosamine is C6H10N2O . The structure of nitrosamines, including Diallylnitrosamine, is influenced by their zwitterionic resonance structure . More detailed structural analysis would require advanced techniques such as liquid chromatography hyphenated triple quadrupole mass spectrometry .


Chemical Reactions Analysis

Nitrosamines, including Diallylnitrosamine, are formed when nitrite and alkylamines are present in the same media . They can also be formed through reactions between chemical disinfectants and both natural and anthropic organic matter .

Scientific Research Applications

  • Carcinogenic Effects : Diallylnitrosamine has been studied for its carcinogenic effects. For instance, it was found to selectively induce nasal and paranasal cavity tumors in rats, with all tumors being carcinomas of the olfactory region (Pour, Grandjean, & Knepper, 2005).

  • Cancer Chemoprevention : Compounds like Diallyl disulfide, a major organosulfur compound present in garlic, have been studied for their anti-mitotic potential against colon neoplastic lesions and tumor cell growth (Robert et al., 2001).

  • Antioxidant and Antifibrosis Effects : Studies have investigated the therapeutic potential of compounds against liver fibrosis induced by agents like Dimethylnitrosamine. For example, Gallic Acid was found to exhibit robust antioxidant and antifibrotic effects and may be an effective candidate for liver fibrosis treatment (Chen et al., 2018).

  • Cancer Cell Growth Inhibition : The effects of Diallyl disulfide on the metabolism, adherence, and cell cycle of cancer cells have been observed, identifying sub-populations of tumor cells with markedly different characteristics (Robert et al., 2001).

  • Therapeutic Applications : Diallyl sulfide, another garlic component, has been explored for its potential therapeutic effects, such as in the improvement of lead-induced testicular toxicity and its underlying mechanisms (Hassan et al., 2019).

  • Antitumor Effects : Studies have examined the role of compounds like Diallyl disulfide in suppressing tumor growth and inducing apoptosis in cancer cells, highlighting the mechanisms involved in these effects (Tang et al., 2013).

  • Cardioprotective Role : The cardioprotective effects of garlic-derived compounds like Diallyl trisulfide in experimental models have been investigated, showing potential in mitigating metabolic syndrome and protecting against myocardial injury (Jeremić et al., 2020).

Safety And Hazards

Diallylnitrosamine is a hazardous agent . It has been linked to the induction of nasal cavity tumors in rats . Therefore, it’s important to handle this compound with care and take necessary safety precautions.

Future Directions

The future research directions for Diallylnitrosamine could involve further investigation of its toxicologic and carcinogenic properties . This could help in understanding the bioactivation and DNA interactions of Diallylnitrosamine and similar compounds. Additionally, the development of improved tools for identifying and analyzing nitrosamines could be a potential area of focus .

properties

IUPAC Name

N,N-bis(prop-2-enyl)nitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-3-5-8(7-9)6-4-2/h3-4H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRYFJBRXMFVEIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2020395
Record name Diallylnitrosamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2020395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vapor Pressure

0.1 [mmHg]
Record name Diallylnitrosamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21314
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Diallylnitrosamine

CAS RN

16338-97-9
Record name N-Nitroso-N-2-propen-1-yl-2-propen-1-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16338-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diallylnitrosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016338979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diallylnitrosamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37648
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diallylnitrosamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2020395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diallylnitrosamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZ22XCT9RV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diallylnitrosamine
Reactant of Route 2
Reactant of Route 2
Diallylnitrosamine
Reactant of Route 3
Reactant of Route 3
Diallylnitrosamine
Reactant of Route 4
Reactant of Route 4
Diallylnitrosamine
Reactant of Route 5
Diallylnitrosamine
Reactant of Route 6
Diallylnitrosamine

Citations

For This Compound
54
Citations
J Althoff, C Grandjean, B Gold - Journal of the National Cancer …, 1977 - academic.oup.com
Diallylnitrosamine (DAN), one of the few nitrosamines tested thus far that has not induced neoplasms in rats, caused a high Incidence of respiratory tract tumors in Syrian golden …
Number of citations: 16 academic.oup.com
PM Pour, CJ Grandjean, S Knepper - Journal of cancer research and …, 1985 - Springer
Weekly intragastric administration of 20, 40, and 80 mg/kg body weight diallylnitrosamine to BD IX rats selectively induced nasal and paranasal cavity tumors with incidences of 30%, 85…
Number of citations: 9 link.springer.com
CJ Grandjean, J Althoff, PM Pour - Journal of the National …, 1985 - academic.oup.com
Single and multiple intragastric doses of diallylnitrosamine [(DAN) CAS: 16338-97-9] administered to Syrian golden hamsters induced tumors, primarily of the respiratory tract, in which …
Number of citations: 5 academic.oup.com
CJ Grandjean, S Knepper, N Morris - Microsomes, Drug Oxidations and …, 1980 - Elsevier
Publisher Summary Most N-nitrosamines tested to date have proven carcinogenic, and have exhibited some species- and organ-specific effects. However, a few, including …
Number of citations: 1 www.sciencedirect.com
C Nagata, A IMAMURA - GANN Japanese Journal of Cancer …, 1970 - jstage.jst.go.jp
… On the other hand, in the case of SN 2 mechanism, energy increment for methylethylnitrosamine is smaller than that for diallylnitrosamine by 0.4eV (9.2kcal/ mole). The last conclusion …
Number of citations: 16 www.jstage.jst.go.jp
CJ Grandjean, J Althoff - The Syrian Hamster in Toxicology and …, 1979 - karger.com
To explain complex experimental findings involving N-nitrosamines, we have examined the biological effects of various dissimilar nitrosamines (14) and nitrosamides (5) in the Syrian …
Number of citations: 3 karger.com
KI Hildrum, RA Scanlan, LM Libbey - Journal of Agricultural and …, 1975 - ACS Publications
… simpler spectrum of diallylnitrosamine, it is possible to assign most of the resonances. The two quartets … estimated to be 1.7 and 1.4%, respectively, using diallylnitrosamine as an …
Number of citations: 30 pubs.acs.org
K Nishie, WP Norred, A Wasserman, AC Keyl - Toxicology and Applied …, 1972 - Elsevier
… diallylnitrosamine on PST. There was a dose related shortening of PST until the saturation point was reached. When a single po dose of diallylnitrosamine … po dose of diallylnitrosamine (…
Number of citations: 2 www.sciencedirect.com
W Lijinsky, HW Taylor - Journal of the National Cancer Institute, 1976 - academic.oup.com
… of the relation between structure and carcinogenic activity of nitrosamines, several unsaturated compounds have been tested; they have been either inactive (diallylnitrosamine) (1) or …
Number of citations: 43 academic.oup.com
P Paul, US Kumta - Journal of Agricultural and Food Chemistry, 1975 - ACS Publications
… simpler spectrum of diallylnitrosamine, it is possible to assign most of the resonances. The two quartets … estimated to be 1.7 and 1.4%, respectively, using diallylnitrosamine as an …
Number of citations: 3 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.